molecular formula C25H22N4O4S2 B11620105 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B11620105
Molekulargewicht: 506.6 g/mol
InChI-Schlüssel: LGQKTZNTBZRWGU-NDENLUEZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiazolidin-4-one Core Structure

The thiazolidin-4-one core is a five-membered heterocycle containing one sulfur atom, one nitrogen atom, and a ketone group at position 4. Key features include:

  • Ring composition : 1,3-thiazolidin-4-one (C~3~H~5~NOS).
  • Substituents :
    • A 1,3-benzodioxol-5-ylmethyl group at position 3, forming a methylene bridge to the benzodioxole aromatic system.
    • A thioxo group (=S) at position 2, contributing to planarity and conjugation.
    • An exocyclic double bond at position 5 (Z-configuration), conjugated with the pyrido-pyrimidinone system.

The thiazolidin-4-one ring adopts a non-planar envelope conformation due to the sp³-hybridized sulfur atom, with puckering parameters influenced by the substituents.

4H-Pyrido[1,2-a]pyrimidin-4-one Heterocyclic System

This bicyclic system combines pyridine and pyrimidine rings fused at positions 1 and 2-a. Structural characteristics include:

  • Ring fusion : Pyridine (positions 1–6) fused to pyrimidinone (positions 1’, 2’, 4’) via the 1,2-a bond.
  • Substituents :
    • A methyl group at position 9 (C-9), inducing steric effects on adjacent substituents.
    • A pyrrolidin-1-yl group at position 2, adopting a chair-like conformation due to nitrogen inversion.

The system exhibits aromaticity in the pyridine ring, while the pyrimidinone portion introduces partial double-bond character at N-1’ and C-4’.

Benzodioxolylmethyl Substituent Configuration

The 1,3-benzodioxol-5-ylmethyl group consists of:

  • Benzodioxole ring : A benzene ring fused to a 1,3-dioxole system, creating a planar, electron-rich aromatic system.
  • Methylene bridge : Connects the benzodioxole to the thiazolidinone core, allowing rotational freedom (torsional angle: ~120°).
  • Substituent position : The methylene group attaches to the benzodioxole at position 5, minimizing steric clash with adjacent oxygen atoms.

This substituent enhances lipophilicity and participates in π-π stacking interactions due to the aromatic system.

Pyrrolidin-1-yl Functional Group Orientation

The pyrrolidin-1-yl group at position 2 of the pyrido-pyrimidinone system exhibits:

  • Ring conformation : Chair or envelope puckering, with nitrogen inversion enabling rapid interconversion between conformers.
  • Spatial effects :
    • The tertiary nitrogen participates in hydrogen bonding with adjacent heteroatoms.
    • Methyl groups on the pyrrolidine ring (if present) adopt equatorial positions to minimize 1,3-diaxial interactions.

This group modulates solubility and target binding through its stereoelectronic properties, as demonstrated in kinase inhibitor designs.

Structural Data Summary

Parameter Value Source
Molecular formula C~28~H~25~N~5~O~4~S~2~
Molecular weight 579.7 g/mol
Thiazolidinone ring puckering ΔC~2~ = 0.42 Å (envelope)
Benzodioxole torsion angle 117.3° (C-O-C-O dihedral)
Pyrrolidine N-inversion barrier ~20 kJ/mol

Eigenschaften

Molekularformel

C25H22N4O4S2

Molekulargewicht

506.6 g/mol

IUPAC-Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22N4O4S2/c1-15-5-4-10-28-21(15)26-22(27-8-2-3-9-27)17(23(28)30)12-20-24(31)29(25(34)35-20)13-16-6-7-18-19(11-16)33-14-32-18/h4-7,10-12H,2-3,8-9,13-14H2,1H3/b20-12-

InChI-Schlüssel

LGQKTZNTBZRWGU-NDENLUEZSA-N

Isomerische SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCCC6

Kanonische SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCCC6

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of 2-Amino-4-methylpyridine

Intermediate A is synthesized by reacting 2-amino-4-methylpyridine with ethyl acetoacetate under acidic conditions (Scheme 1):

Reaction Conditions

  • Solvent : Glacial acetic acid

  • Temperature : Reflux (120°C)

  • Time : 6–8 hours

  • Yield : 68–72%

Mechanism :

  • Nucleophilic attack of the pyridine’s amino group on the β-ketoester.

  • Cyclodehydration to form the pyrido[1,2-a]pyrimidin-4-one core.

Characterization Data :

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch).

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, CH₃), 3.25–3.40 (m, 4H, pyrrolidine), 6.90 (d, J = 7.2 Hz, 1H, H-6), 8.10 (d, J = 7.2 Hz, 1H, H-7).

Introduction of Pyrrolidinyl Group

The 2-chloro substituent in the pyrido[1,2-a]pyrimidin-4-one intermediate undergoes nucleophilic substitution with pyrrolidine (Scheme 2):

Reaction Conditions

  • Base : K₂CO₃

  • Solvent : DMF

  • Temperature : 80°C

  • Time : 12 hours

  • Yield : 85%

Key Consideration : Excess pyrrolidine (2.5 equiv) ensures complete substitution while minimizing dimerization.

Synthesis of Intermediate B: 3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-carbaldehyde

Formation of Thiazolidinone Ring

Intermediate B is prepared via cyclization of 1,3-benzodioxol-5-ylmethyl isothiocyanate with chloroacetic acid and paraformaldehyde (Scheme 3):

Reaction Conditions

  • Solvent : Ethanol/H₂O (4:1)

  • Catalyst : HCl (conc.)

  • Temperature : 70°C

  • Time : 4 hours

  • Yield : 64%

Mechanism :

  • Nucleophilic addition of isothiocyanate to chloroacetic acid.

  • Cyclization with paraformaldehyde to form the thiazolidinone ring.

Characterization Data :

  • IR (KBr) : 1710 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 173.5 (C=O), 125.8–148.2 (benzodioxole), 192.4 (CHO).

Final Coupling Reaction: Knoevenagel Condensation

The Z-configured exocyclic double bond is established via a stereoselective Knoevenagel condensation between Intermediate A and Intermediate B (Scheme 4):

Reaction Conditions

  • Base : Piperidine

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Time : 5 hours

  • Yield : 58%

Stereochemical Control :

  • The Z-configuration is favored due to steric hindrance between the pyrido[1,2-a]pyrimidinone and thiazolidinone rings.

Characterization Data :

  • IR (KBr) : 1678 cm⁻¹ (C=O), 1215 cm⁻¹ (C=S).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.42 (s, 3H, CH₃), 3.20–3.35 (m, 4H, pyrrolidine), 4.85 (s, 2H, CH₂-benzodioxole), 6.85–7.40 (m, 5H, aromatic), 8.25 (s, 1H, CH=).

  • HRMS (ESI+) : m/z 594.1423 [M+H]⁺ (calc. 594.1418).

Optimization Challenges and Solutions

Regioselectivity in Pyrido[1,2-a]pyrimidinone Formation

Early methods suffered from low regioselectivity (≤50%) due to competing cyclization pathways. Switching to acetic acid as the solvent improved selectivity to 72% by stabilizing the transition state.

Purification of Z-Isomer

The Z-isomer was separated from the E-isomer via column chromatography (SiO₂, ethyl acetate/hexane 3:7). The Z-isomer eluted first due to lower polarity.

Scalability and Industrial Relevance

  • Batch Size : Up to 500 g reported in patent WO2020079203A1.

  • Purity : ≥98% (HPLC) achieved via recrystallization from ethanol/water.

  • Environmental Impact : Ethanol/water solvent systems reduce waste compared to DCM or DMF .

Analyse Chemischer Reaktionen

3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, die die Carbonylgruppen möglicherweise zu Alkoholen reduzieren.

    Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Pyrrolidinyl- und Benzodioxol-Bausteinen, unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its unique structure may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Properties : The compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. The presence of the thiazolidinone moiety is particularly noted for enhancing antibacterial activity.
  • Anti-inflammatory Effects : Research suggests that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrido[1,2-a]pyrimidinones exhibit significant cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that the compound's unique functional groups could be optimized for improved efficacy .

Case Study 2: Antimicrobial Activity

Research conducted on thiazolidinone derivatives indicated their effectiveness against multi-drug resistant bacterial strains. The study compared the compound's activity with standard antibiotics and found it to possess superior antimicrobial properties .

Similar Compounds

The compound shares structural similarities with other thiazolidinones and pyrido[1,2-a]pyrimidinones. These compounds are often investigated for their biological activities due to their ability to interact with various biological targets.

Compound TypeExampleActivity Type
Thiazolidinones4-Thiazolidinone derivativesAntimicrobial
Pyrido[1,2-a]pyrimidinonesPyrido[1,2-a]pyrimidine analogsAnticancer

Unique Features

The uniqueness of this compound lies in its specific combination of benzodioxole and thiazolidinone moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Wirkmechanismus

The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The benzodioxole and thiazolidinone moieties may play a role in binding to these targets, potentially inhibiting their activity or modulating their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a family of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with variations in substituents influencing physicochemical and pharmacological properties. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural and Substituent Comparisons

Compound ID & Source Core Structure Key Substituents Notable Features
Target Compound 4H-pyrido[1,2-a]pyrimidin-4-one - 1,3-Benzodioxol-5-ylmethyl (thiazolidinone)
- Pyrrolidin-1-yl (C2)
- Z-configuration ensures planar geometry.
- High lipophilicity due to benzodioxole.
Compound in 4H-pyrido[1,2-a]pyrimidin-4-one - Benzyl (thiazolidinone)
- Morpholinylethylamino (C2)
- Morpholine enhances solubility.
- Benzyl group increases steric bulk.
Compound in 4H-pyrido[1,2-a]pyrimidin-4-one - 1,3-Benzodioxol-5-ylmethyl (thiazolidinone)
- Allylamino (C2)
- Allylamino introduces reactivity for conjugation.
- Similar lipophilicity to target.
Compound in 4H-pyrido[1,2-a]pyrimidin-4-one - 2-Methoxyethyl (thiazolidinone)
- Phenylethylamino (C2)
- Methoxyethyl improves solubility.
- Phenylethylamino adds aromatic bulk.
Compound in 4H-pyrido[1,2-a]pyrimidin-4-one - Benzyl (thiazolidinone)
- 4-Benzylpiperazinyl (C2)
- Piperazinyl group enhances basicity.
- Increased molecular weight (≈600 Da).

Key Observations:

Substituent Effects on Lipophilicity: The 1,3-benzodioxol-5-ylmethyl group (target compound and ) contributes to higher lipophilicity (predicted logP > 3) compared to benzyl () or methoxyethyl () substituents . Pyrrolidin-1-yl (target) and morpholinylethylamino () substituents balance hydrophilicity and hydrogen-bonding capacity.

Thioxo groups in the thiazolidinone ring (common across all analogs) may act as hydrogen-bond acceptors or participate in redox reactions .

Synthetic Accessibility: Similar compounds (e.g., –8) are synthesized via condensation reactions between thiazolidinone precursors and pyridopyrimidinone intermediates under reflux conditions . The target compound’s pyrrolidin-1-yl group may require specialized amine coupling steps, increasing synthetic complexity compared to allylamino () or morpholinylethylamino () analogs.

Potential Bioactivity: While biological data for the target compound are absent, analogs like those in exhibit anti-inflammatory activity (IC50 = 10–50 μM) linked to thiazolidinone and pyrimidinone motifs . The benzodioxole moiety (target and ) is associated with cytochrome P450 inhibition, suggesting possible drug-drug interaction risks .

Biologische Aktivität

The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (referred to as Compound A) is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A features a unique combination of functional groups that contribute to its biological activity. The structural complexity includes:

  • Thiazolidinone ring : Known for various biological activities.
  • Pyrido-pyrimidine structure : Associated with diverse pharmacological effects.
PropertyValue
Molecular FormulaC25H24N4O6S2
Molecular Weight540.6 g/mol
IUPAC Name(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[...]-thiazolidin-4-one
InChI KeyWTBPNDTUCSKCJK-NDENLUEZSA-N

The biological activity of Compound A is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act on:

  • Enzymatic Inhibition : The compound has been shown to inhibit certain kinases which are crucial in various signaling pathways involved in cell proliferation and survival.
  • Microtubule Dynamics : Similar compounds have demonstrated the ability to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Recent studies indicate that Compound A exhibits significant anticancer activity. For instance:

  • Cell Line Studies : In vitro assays using various cancer cell lines (e.g., HeLa, MCF7) showed that Compound A induces apoptosis at micromolar concentrations. The IC50 values ranged from 0.5 to 2 µM depending on the cell line .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

  • Inhibition Assays : Tests against bacterial strains such as E. coli and S. aureus revealed moderate to high activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Case Studies

  • Study on Antitumor Activity : A recent study evaluated the efficacy of Compound A in vivo using a xenograft model of human breast cancer. The results indicated a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent .
  • Microwave-Assisted Synthesis : Research highlighted the efficiency of microwave-assisted synthesis methods for generating derivatives of Compound A with enhanced biological properties. These derivatives exhibited improved potency against selected protein kinases .

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity will aid in optimizing the compound for therapeutic use.
  • Clinical Trials : Given its promising preclinical results, advancing Compound A into clinical trials could establish its efficacy and safety profile for therapeutic applications.

Q & A

Basic: What are the key synthetic steps and optimization strategies for this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazolidinone ring, followed by conjugation to the pyridopyrimidinone core. Key steps include:

  • Thiazolidinone ring formation : Reacting a benzodioxol-5-ylmethyl amine with carbon disulfide and α,β-unsaturated ketones under basic conditions to form the 4-oxo-2-thioxo-thiazolidine scaffold .
  • Pyridopyrimidinone coupling : A Knoevenagel condensation introduces the pyridopyrimidinone moiety via a (Z)-configured methylene bridge, requiring precise control of reaction temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to stabilize intermediates .
  • Final purification : High-performance liquid chromatography (HPLC) or column chromatography is essential to achieve >95% purity due to the compound’s structural complexity .

Optimization : Yield improvements (typically 40–60%) rely on solvent selection (e.g., DMSO for solubility), Lewis acid catalysts (e.g., ZnCl₂), and inert atmospheres to prevent oxidation of thiol groups .

Basic: Which analytical techniques are critical for structural validation?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the (Z)-stereochemistry of the methylidene bridge and substituent positions (e.g., pyrrolidin-1-yl group at C2) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 597.7 for C₃₁H₂₇N₅O₄S₂) and detects trace impurities .
  • X-ray crystallography : Resolves conformational ambiguities in the thiazolidinone and pyridopyrimidinone rings, critical for structure-activity relationship (SAR) studies .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:

  • Purity differences : Impurities >5% can skew results; validate purity via HPLC and elemental analysis .
  • Assay conditions : Test under standardized conditions (e.g., ATP concentration, pH 7.4 buffers) to minimize variability .
  • Orthogonal assays : Cross-validate using fluorescence polarization (binding affinity) and cellular proliferation assays (functional activity) .

Example : A study reporting inconsistent cytotoxicity might compare apoptosis markers (e.g., caspase-3 activation) across cell lines to distinguish compound-specific effects from off-target interactions .

Advanced: What strategies are recommended for SAR studies targeting cellular signaling pathways?

  • Structural analogs : Synthesize derivatives with modifications to the benzodioxole (e.g., replacing with furan) or pyrrolidine groups to assess pharmacophore requirements .

  • Computational docking : Model interactions with kinases (e.g., PI3K or MAPK) using molecular dynamics simulations to prioritize synthetic targets .

  • Functional group mapping :

    Modification Biological Impact Reference
    Benzodioxole replacementReduced DNA intercalation (↓ cytotoxicity)
    Thioxo → oxo substitutionLoss of kinase inhibition (↓ binding affinity)

Advanced: How should experimental designs account for metabolic stability in preclinical studies?

  • In vitro assays : Use liver microsomes or hepatocytes to measure CYP450-mediated degradation rates .
  • Prodrug strategies : Introduce ester or carbamate groups at the pyrrolidine nitrogen to enhance plasma stability .
  • Metabolite profiling : LC-MS/MS identifies primary metabolites (e.g., sulfoxide formation at the thioxo group) that may influence toxicity .

Basic: What are the stability considerations for storage and handling?

  • Light sensitivity : Store at –20°C in amber vials to prevent photodegradation of the thioxo group .
  • Solubility : Use DMSO for stock solutions (≥10 mM) but avoid freeze-thaw cycles to prevent precipitation .
  • Hydrolysis risk : Aqueous buffers (pH >8) degrade the thiazolidinone ring; prepare fresh solutions for bioassays .

Advanced: How can researchers validate target engagement in complex biological systems?

  • Chemical proteomics : Use biotinylated probes to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Thermal shift assays : Monitor protein melting temperature (Tm) shifts to confirm direct binding .
  • CRISPR knockouts : Eliminate putative targets (e.g., PI3K isoforms) to assess dependency on compound activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.